Cas no 898764-03-9 (3-Chloro-4'-(3-pyrrolinomethyl) benzophenone)
3-Chloro-4'-(3-pyrrolinomethyl) benzophenone Chemical and Physical Properties
Names and Identifiers
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- (3-chlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
- 3-CHLORO-4'-(3-PYRROLINOMETHYL) BENZOPHENONE
- (3-Chlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
- 3-CHLORO-4'-(3-PYRROLINOMETHYL)BENZOPHENONE
- DTXSID50643027
- (3-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- MFCD03841853
- AKOS016020023
- 1-{[4-(3-chlorobenzoyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole
- 898764-03-9
- 3-Chloro-4'-(3-pyrrolinomethyl) benzophenone
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- MDL: MFCD03841853
- Inchi: 1S/C18H16ClNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2
- InChI Key: LOVNXPOTAFTIQM-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(C1C=CC(=CC=1)CN1CC=CC1)=O
Computed Properties
- Exact Mass: 297.09200
- Monoisotopic Mass: 297.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31000
- LogP: 3.88070
3-Chloro-4'-(3-pyrrolinomethyl) benzophenone Pricemore >>
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| Fluorochem | 204615-1g |
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898764-03-9 | 97% | 1g |
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$*** | 2023-05-29 | |
| abcr | AB364641-1 g |
3-Chloro-4'-(3-pyrrolinomethyl) benzophenone, 97%; . |
898764-03-9 | 97% | 1 g |
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| TRC | C095190-250mg |
3-Chloro-4'-(3-pyrrolinomethyl) benzophenone |
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$ 440.00 | 2022-06-06 | ||
| TRC | C095190-500mg |
3-Chloro-4'-(3-pyrrolinomethyl) benzophenone |
898764-03-9 | 500mg |
$ 735.00 | 2022-06-06 | ||
| abcr | AB364641-2 g |
3-Chloro-4'-(3-pyrrolinomethyl) benzophenone, 97%; . |
898764-03-9 | 97% | 2 g |
€1,677.00 | 2023-07-19 | |
| abcr | AB364641-1g |
3-Chloro-4'-(3-pyrrolinomethyl) benzophenone, 97%; . |
898764-03-9 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB364641-2g |
3-Chloro-4'-(3-pyrrolinomethyl) benzophenone, 97%; . |
898764-03-9 | 97% | 2g |
€1674.30 | 2025-04-15 |
3-Chloro-4'-(3-pyrrolinomethyl) benzophenone Suppliers
3-Chloro-4'-(3-pyrrolinomethyl) benzophenone Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 3-Chloro-4'-(3-pyrrolinomethyl) benzophenone
Recent Advances in the Study of 3-Chloro-4'-(3-pyrrolinomethyl) benzophenone (CAS: 898764-03-9): A Comprehensive Research Brief
The compound 3-Chloro-4'-(3-pyrrolinomethyl) benzophenone (CAS: 898764-03-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzophenone derivative, characterized by its unique pyrrolinomethyl substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a compound of interest for drug discovery and development.
One of the key areas of investigation has been the compound's role as a modulator of specific biological pathways. Research published in the Journal of Medicinal Chemistry (2023) highlights its ability to interact with G-protein-coupled receptors (GPCRs), particularly those involved in inflammatory responses. The study utilized molecular docking simulations and in vitro assays to demonstrate that 3-Chloro-4'-(3-pyrrolinomethyl) benzophenone exhibits high binding affinity for GPCR subtypes associated with cytokine release, suggesting its potential as an anti-inflammatory agent.
Further advancements in the synthesis of this compound have been reported in Organic & Biomolecular Chemistry (2024). A novel, high-yield synthetic route was developed, employing palladium-catalyzed cross-coupling reactions to introduce the pyrrolinomethyl moiety. This method not only improves the scalability of production but also enhances the purity of the final product, addressing previous challenges related to byproduct formation. The study underscores the importance of optimizing synthetic protocols to facilitate further pharmacological evaluation.
In addition to its anti-inflammatory properties, recent preclinical studies have explored the compound's potential in oncology. A study in Cancer Research (2024) investigated its effects on tumor cell proliferation and apoptosis. Results indicated that 3-Chloro-4'-(3-pyrrolinomethyl) benzophenone induces apoptosis in certain cancer cell lines through the activation of caspase-dependent pathways. These findings open new avenues for its application as a chemotherapeutic agent, particularly in cancers with resistance to conventional treatments.
Despite these promising results, challenges remain in translating these findings into clinical applications. Pharmacokinetic studies, as reported in European Journal of Pharmaceutical Sciences (2023), have identified limitations in the compound's bioavailability and metabolic stability. Researchers are now focusing on structural modifications to improve these properties while retaining its therapeutic efficacy. Such efforts are critical for advancing the compound through the drug development pipeline.
In conclusion, 3-Chloro-4'-(3-pyrrolinomethyl) benzophenone (CAS: 898764-03-9) represents a versatile and promising candidate in chemical biology and pharmaceutical research. Its diverse pharmacological activities, coupled with recent advancements in synthesis and mechanistic understanding, highlight its potential for therapeutic applications. Ongoing research aims to address existing challenges and further elucidate its full spectrum of biological activities, paving the way for future drug development initiatives.
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